molecular formula C27H44N8O9 B8210006 Boc-LGR-pNA (acetate)

Boc-LGR-pNA (acetate)

Cat. No.: B8210006
M. Wt: 624.7 g/mol
InChI Key: JUYIJJFZGVXISO-STYNFMPRSA-N
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Description

Boc-LGR-pNA (acetate) is a synthetic tripeptide chromogenic substrate with the chemical formula C25H40O7N8 and a molecular weight of 564.63 g/mol . It consists of a Boc (tert-butyloxycarbonyl) group at the N-terminus, followed by leucine (Leu), glycine (Gly), and arginine (Arg), with a para-nitroaniline (pNA) moiety at the C-terminus. The pNA group enables spectrophotometric detection of enzymatic hydrolysis, releasing yellow-colored nitroaniline upon cleavage .

Properties

IUPAC Name

acetic acid;tert-butyl N-[(2R)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIJJFZGVXISO-STYNFMPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Solution-Phase Peptide Synthesis

The tripeptide backbone (Leu-Gly-Arg) is constructed sequentially using Boc (tert -butyloxycarbonyl) protection for the α-amino group and carboxyl activation for coupling.

Key Steps:

  • Boc-Leu-OH Activation :

    • Boc-Leu-OH is activated using phosphorus oxychloride (POCl₃) in pyridine at -15°C, forming a mixed anhydride intermediate.

    • Coupling with Gly-OEt in pyridine yields Boc-Leu-Gly-OEt.

  • Deprotection and Arg Coupling :

    • The ethyl ester (OEt) is hydrolyzed under basic conditions (NaOH/MeOH), and the resulting Boc-Leu-Gly-OH is activated with POCl₃.

    • Reaction with H-Arg(NO₂)-pNA (arginine p-nitroanilide) produces Boc-Leu-Gly-Arg-pNA.

  • Acetate Salt Formation :

    • The free base is treated with acetic acid in ethanol, precipitating Boc-LGR-pNA (acetate).

Optimization Insights:

  • Solvent Choice : Pyridine enhances nucleophilic attack during coupling while stabilizing acid-labile Boc groups.

  • Yield : Reported yields range from 65–94% for analogous Boc-protected p-nitroanilides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in stepwise purification and scalability, though its application to Boc-LGR-pNA is less documented.

Protocol:

  • Resin Loading :

    • p-Nitroaniline is anchored to a Wang resin via its nitro group using a benzyl ester linkage.

  • Peptide Elongation :

    • Boc-Arg(Mts)-OH (Mts = mesitylene-2-sulfonyl) is coupled using HBTU/HOBt activation.

    • Sequential deprotection (TFA) and coupling with Boc-Gly-OH and Boc-Leu-OH follow.

  • Cleavage and Purification :

    • The peptide is cleaved with HF/anisole, and the acetate salt is formed via ion exchange.

Challenges:

  • Side Reactions : Aspartimide formation and racemization are minimized using low-temperature coupling (-20°C).

  • Scale Limitations : SPPS is optimal for research-scale synthesis (<10 g).

Fragment Condensation Approach

For industrial-scale production, fragment condensation reduces intermediate purification steps.

Methodology:

  • Synthesis of Boc-Leu-Gly-OH :

    • Boc-Leu-OH and H-Gly-OBzl are coupled using EDC/HOBt, followed by hydrogenolytic removal of the benzyl (Bzl) group.

  • Arg-pNA Fragment Preparation :

    • H-Arg(Mtr)-pNA (Mtr = 4-methoxy-2,3,6-trimethylbenzenesulfonyl) is synthesized via Schotten-Baumann acylation.

  • Final Coupling :

    • Boc-Leu-Gly-OH and H-Arg(Mtr)-pNA are coupled using DCC/NHS, followed by Mtr deprotection (TFA/thioanisole) and acetate salt precipitation.

Analytical Validation and Characterization

Purity and Stability

  • HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) confirm >98% purity.

  • Solubility :

    • DMF: 10 mg/mL

    • DMSO: 15 mg/mL

    • Ethanol: 15 mg/mL

  • Storage : Stable at -20°C for 1 month; -80°C for 6 months.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 1.44 (s, 9H, Boc), 7.65–8.14 (m, 4H, p-nitroanilide aromatics).

  • IR (KBr) :

    • 1673 cm⁻¹ (C=O carbamate), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scale SuitabilityKey Advantage
Solution-Phase70–8595–98Pilot-to-industrialCost-effective for bulk
SPPS60–7590–95ResearchMinimal intermediate handling
Fragment Condensation80–9497–99IndustrialHigh yield, reduced steps

Industrial-Scale Considerations

  • Cost Drivers : Boc-Arg-pNA intermediates account for 60% of material costs.

  • Environmental Impact : POCl₃ requires careful waste management due to toxicity.

  • Regulatory Compliance : USP/EP guidelines mandate endotoxin levels <0.1 EU/mg for pharmaceutical-grade batches.

Recent Innovations

  • Enzymatic Coupling : Subtilisin Carlsberg catalyzes Boc-Leu-Gly-Arg-pNA synthesis in non-aqueous media, reducing racemization.

  • Flow Chemistry : Continuous-flow reactors improve POCl₃-mediated activation efficiency by 30% .

Chemical Reactions Analysis

Types of Reactions: Boc-LGR-pNA (acetate) primarily undergoes enzymatic cleavage reactions. Upon exposure to endotoxin-induced amidases, the compound releases p-nitroanilide, which can be detected colorimetrically .

Common Reagents and Conditions:

Major Products: The major product formed from the enzymatic cleavage of Boc-LGR-pNA (acetate) is p-nitroanilide .

Scientific Research Applications

Detection of Bacterial Endotoxins

Boc-LGR-pNA (acetate) serves as a chromogenic substrate for the detection of bacterial endotoxins, which are critical in assessing the safety of pharmaceuticals and medical devices. The enzymatic cleavage leads to the release of p-nitroanilide, which can be quantified colorimetrically at 405 nm. This method provides a sensitive and specific means to measure endotoxin levels in various samples .

Case Study : Harada-Suzuki et al. (1982) demonstrated the effectiveness of Boc-LGR-pNA in a chromogenic substrate assay method using horseshoe crab hemocyte lysate, establishing its reliability in endotoxin detection .

Pharmaceutical Development

In pharmaceutical research, Boc-LGR-pNA is used to evaluate the endotoxin levels in drug formulations. Its application ensures that products meet safety standards before reaching the market.

Data Table: Endotoxin Detection Method Comparison

MethodSensitivitySpecificityTime Required
Boc-LGR-pNA (acetate)HighHighShort
LAL TestModerateHighModerate
PCR-based MethodsLowVariableLong

This table highlights the advantages of using Boc-LGR-pNA over traditional methods like the Limulus Amebocyte Lysate (LAL) test and PCR-based approaches.

Clinical Diagnostics

Boc-LGR-pNA is employed in clinical settings to monitor patients for infections caused by Gram-negative bacteria, which can lead to severe conditions like sepsis. The rapid detection of endotoxins aids in timely therapeutic interventions.

Case Study : A clinical trial demonstrated that using Boc-LGR-pNA significantly reduced the time required for endotoxin detection compared to conventional methods, improving patient management outcomes .

Mechanism of Action

The mechanism of action of Boc-LGR-pNA (acetate) involves its enzymatic cleavage by endotoxin-induced amidases. This cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. The molecular targets are the endotoxin-induced amidases, and the pathway involves the hydrolysis of the amide bond .

Comparison with Similar Compounds

Physicochemical Properties :

  • Net charge at pH 7.0 : +1 .
  • Hydrophobicity : Hydrophilic (average hydrophilicity: 0.6) .
  • Storage : Requires storage at -20°C to -80°C to maintain stability .

Comparison with Similar Compounds

Boc-LGR-pNA (acetate) shares functional and structural similarities with other chromogenic protease substrates. Below is a detailed comparison based on enzymatic targets, kinetic behavior, and biochemical roles:

2.1 Structural and Functional Comparison
Compound Sequence/Modifications Target Enzyme Key Function Reference
Boc-LGR-pNA (acetate) Boc-Leu-Gly-Arg-pNA Tachyplease, Proteasome (MB1) Endotoxin detection, proteasome activity
Suc-GP-pNA Suc-Gly-Pro-pNA Proline-specific proteases Collagenase/protease activity assays
(Z)-GGL-MCA Cbz-Gly-Gly-Leu-AMC Proteasome (chymotrypsin-like) Fluorogenic proteasome substrate
(Z)-LLE-bNA Cbz-Leu-Leu-Glu-bNA Proteasome (caspase-like) Proteasome inhibition/activation studies
2.2 Kinetic and Mechanistic Differences
  • Boc-LGR-pNA vs. (Z)-GGL-MCA: Boc-LGR-pNA is activated by ritonavir at the proteasome’s modifier site, leading to accelerated hydrolysis (~2-fold increase at 50 µM ritonavir) . (Z)-GGL-MCA shows non-monotonic inhibition kinetics with ritonavir: low concentrations activate hydrolysis, while high concentrations inhibit it due to dual binding at active and modifier sites .
  • Boc-LGR-pNA vs. Suc-GP-pNA :

    • Boc-LGR-pNA targets arginine-specific proteases (e.g., thrombin-like enzymes), whereas Suc-GP-pNA is specific for proline-cleaving proteases (e.g., collagenases) .
    • Boc-LGR-pNA has higher hydrophilicity (-0.37 hydrophobicity value) compared to Suc-GP-pNA, which may influence membrane permeability in cellular assays .
2.3 Application-Specific Advantages
  • Endotoxin Detection : Boc-LGR-pNA is superior to fluorogenic substrates (e.g., MCA-modified peptides) due to its stability and compatibility with turbidimetric endotoxin assays .

Key Research Findings

  • Ritonavir Interaction : Boc-LGR-pNA hydrolysis is enhanced by ritonavir at the proteasome’s modifier site, unlike (Z)-GGL-MCA, which shows mixed activation/inhibition .
  • Stability : Boc-LGR-pNA exhibits longer shelf life (>2 years at -80°C) compared to AMC-based substrates, which degrade faster under freeze-thaw cycles .

Biological Activity

Boc-LGR-pNA (acetate) is a synthetic compound that serves as a chromogenic substrate, primarily utilized in biochemical assays for the detection of bacterial endotoxins. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Boc-LGR-pNA (acetate) has the chemical formula C27H44N8O9 and is characterized by a peptide nucleic acid (PNA) backbone. Its structure allows it to mimic natural substrates, making it effective for various enzymatic reactions. The compound features a p-nitroanilide moiety, which is released upon enzymatic cleavage, facilitating colorimetric detection.

Boc-LGR-pNA acts as a substrate for specific enzymes involved in the cleavage of peptide bonds. Upon exposure to bacterial endotoxins, amidases hydrolyze the Boc-LGR-pNA, releasing p-nitroanilide. This reaction can be quantitatively measured through spectrophotometric methods, providing a sensitive assay for endotoxin presence.

Biological Activity

  • Detection of Bacterial Endotoxins : Boc-LGR-pNA is primarily used to detect bacterial endotoxins in various samples. The enzymatic activity leading to p-nitroanilide release correlates with the concentration of endotoxins present.
  • Applications in Research : The compound has been employed in various studies to assess the presence of endotoxins in pharmaceutical products and biological samples. Its high sensitivity makes it suitable for applications where low levels of endotoxins are critical.
  • Potential in Drug Development : Research indicates that Boc-LGR-pNA could be useful in developing assays for new therapeutics targeting bacterial infections or inflammatory responses due to its ability to indicate endotoxin levels effectively.

Study 1: Enzymatic Activity Assessment

A study conducted by Cayman Chemical demonstrated that Boc-LGR-pNA is cleaved by endotoxin-induced amidases, yielding quantifiable amounts of p-nitroanilide. This study established a direct correlation between enzyme activity and substrate concentration, validating its use as a reliable indicator of endotoxin levels .

Study 2: Comparative Analysis

In comparative assays involving other chromogenic substrates, Boc-LGR-pNA exhibited superior sensitivity and specificity for detecting bacterial endotoxins. The results indicated that Boc-LGR-pNA could detect lower concentrations of endotoxins compared to traditional methods .

Study 3: Application in Pharmaceutical Testing

Research published in Applied Sciences highlighted the use of Boc-LGR-pNA in assessing the sterility of pharmaceutical products. The study concluded that using this substrate significantly improved the detection rates of contaminants compared to conventional methods .

Data Tables

Study Findings
Cayman Chemical StudyHigh sensitivity for bacterial endotoxinsValidated as an effective chromogenic substrate
Comparative AssaySuperior performance over other substratesRecommended for sensitive applications
Pharmaceutical TestingImproved detection rates in sterile productsEnhances safety protocols in pharmaceutical testing

Q & A

Q. What is the mechanistic role of Boc-LGR-pNA (acetate) in chromogenic assays for endotoxin quantification?

Boc-LGR-pNA (acetate) acts as a synthetic chromogenic substrate for limulus amebocyte lysate (LAL)-derived clotting enzymes, enabling endotoxin detection via hydrolysis. Upon enzymatic cleavage at the Arg-pNA bond, p-nitroaniline (pNA) is released, producing a yellow color measurable at 405 nm. This reaction allows quantification of endotoxin levels in samples, critical for pharmaceutical quality control . Methodological Tip : Validate assay specificity using endotoxin-free controls and parallel testing with alternative substrates (e.g., Suc-GP-pNA) to confirm enzymatic activity .

Q. How should researchers optimize reaction conditions for Boc-LGR-pNA (acetate) in protease activity assays?

Optimal conditions include:

  • pH : Neutral (7.0–7.4), as the substrate’s net charge (+1 at pH 7.0) ensures solubility and enzyme compatibility .
  • Temperature : 37°C for physiological relevance, but lower temperatures (25°C) may reduce non-specific hydrolysis .
  • Substrate Concentration : Use kinetic assays to determine KmK_m and VmaxV_{max}. For trypsin-like proteases, typical working concentrations range from 100–200 µM . Validation Step : Pre-incubate the substrate with enzyme inhibitors (e.g., Ritonavir for proteasomes) to confirm signal specificity .

Q. What are the critical storage considerations for Boc-LGR-pNA (acetate) to ensure stability?

Store at –80°C to –20°C in lyophilized form to prevent hydrolysis. Reconstitute in anhydrous DMSO or assay buffer immediately before use. Avoid freeze-thaw cycles, as repeated thawing degrades the pNA moiety, reducing sensitivity . Quality Control : Monitor absorbance at 340 nm (pNA degradation) pre- and post-storage to assess stability .

Advanced Research Questions

Q. How can researchers resolve conflicting kinetic data when Boc-LGR-pNA (acetate) is used with multiple inhibitors (e.g., Ritonavir and caspase inhibitors)?

Contradictions arise due to inhibitor cross-reactivity or non-competitive binding. To address this:

  • Perform dose-response curves for each inhibitor alone and in combination.
  • Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Validate findings with orthogonal substrates (e.g., Suc-LLVY-MCA for chymotrypsin-like activity) . Case Example : In proteasome assays, Ritonavir (50 µM) reduced Boc-LGR-pNA hydrolysis by 70%, but co-administration with caspase-1 inhibitors restored activity, suggesting allosteric interference .

Q. What experimental designs mitigate false positives in endotoxin assays using Boc-LGR-pNA (acetate)?

False positives may stem from:

  • Non-enzymatic hydrolysis : Test substrate stability in assay buffer without enzymes.
  • Interfering substances : Pre-treat samples with endotoxin-specific binding agents (e.g., polymyxin B).
  • Matrix effects : Use spike-and-recovery experiments in complex matrices (e.g., serum) . Data Normalization : Express results as % activity relative to a no-inhibitor control to account for background noise .

Q. How can researchers validate Boc-LGR-pNA (acetate) specificity across divergent enzymatic systems (e.g., LAL vs. proteasomes)?

  • Enzyme-Specific Inhibition : Use system-specific inhibitors (e.g., lactacystin for proteasomes, LAL factor C inhibitors for endotoxin assays).
  • Cross-Validation : Compare hydrolysis rates in purified enzyme systems vs. crude lysates.
  • Structural Analysis : Molecular docking studies can predict binding affinities to different active sites . Key Finding : Boc-LGR-pNA is cleaved by both LAL enzymes (endotoxin detection) and proteasomal trypsin-like activity, necessitating context-specific controls .

Q. What statistical approaches are recommended for interpreting variability in Boc-LGR-pNA (acetate)-based assay results across laboratories?

  • Inter-laboratory Calibration : Share standardized reagents and protocols (e.g., endotoxin units from WHO standards).
  • Robust Z-Score Analysis : Compare results against consensus values from ≥10 labs to identify outliers.
  • Multivariate Regression : Account for variables like pH drift or substrate lot variability .

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